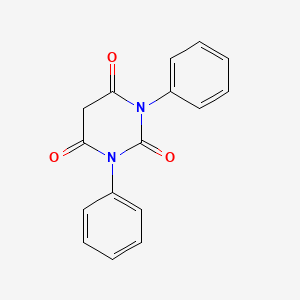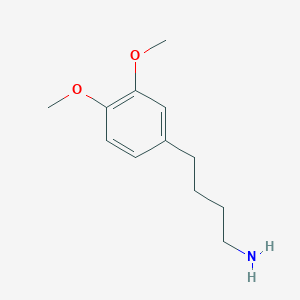
4-Aminobenzo-12-crown-4
Vue d'ensemble
Description
4-Aminobenzo-12-crown-4 is a cyclic organic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure containing multiple ether linkages. The compound this compound is characterized by the presence of an amino group attached to the benzene ring, which is part of the 12-membered crown ether ring. This structural feature imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications .
Mécanisme D'action
Target of Action
The primary target of 4-Aminobenzo-12-crown-4 is metal ions . Crown ethers, such as this compound, are known for their ability to form complexes with metal ions . This interaction is due to the planar oxygen atoms in the crown ether, which provide a strong negative potential barrier .
Mode of Action
This compound interacts with its targets (metal ions) through a process known as complexation . The crown ether forms a cyclic structure that can encapsulate the metal ion, creating a stable complex . This interaction results in the screening of the charge of the metal ion .
Biochemical Pathways
It is known that crown ethers can interact with dna . This interaction could potentially affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
It is a water-soluble compound , which suggests that it could have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ion it interacts with. For example, it has been suggested that this compound has absorbing properties that can be utilized to extract lithium from brines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different metal ions in the environment could affect the compound’s ability to form complexes . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzo-12-crown-4 typically involves the reaction of benzo-12-crown-4 with an appropriate amine source. One common method is the catalytic hydrogenation of 4-nitrobenzo-12-crown-4 in the presence of a hydrogenation catalyst such as palladium on carbon. The reaction is carried out in a suitable solvent like methanol under hydrogen gas at elevated pressure and temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminobenzo-12-crown-4 undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Complexation Reactions: The crown ether ring can form complexes with metal cations, which is a key feature of crown ethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Complexation Reactions: Metal salts such as lithium chloride or potassium iodide are used to form stable complexes with the crown ether.
Major Products:
Substitution Reactions: Products include various substituted derivatives of the original compound.
Complexation Reactions: The major products are metal-crown ether complexes, which have applications in catalysis and separation processes.
Applications De Recherche Scientifique
4-Aminobenzo-12-crown-4 has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
4-Aminobenzo-15-crown-5: Similar in structure but with a larger ring size, leading to different complexation properties.
4-Aminobenzo-18-crown-6: Known for its ability to complex with larger cations such as potassium.
Benzo-12-crown-4: Lacks the amino group, resulting in different reactivity and complexation behavior.
Uniqueness: 4-Aminobenzo-12-crown-4 is unique due to the presence of the amino group, which enhances its reactivity and ability to form hydrogen bonds. This makes it particularly useful in applications requiring strong and selective complexation with metal ions .
Propriétés
IUPAC Name |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKICIJKRTPWQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)N)OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169758 | |
| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78554-68-4 | |
| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78554-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)



![Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate](/img/structure/B3038096.png)



![[Bis(sodiothio)methylene]malononitrile](/img/structure/B3038103.png)


![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B3038109.png)


